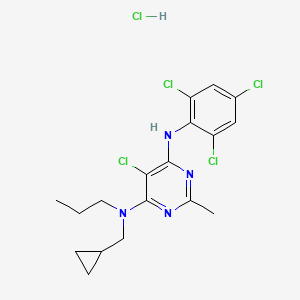
NPEC-caged-dopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NPEC-käfig-Dopamin, auch bekannt als (N)-1-(2-Nitrophenyl)ethylcarboxy-3,4-Dihydroxyphenethylamin, ist eine Käfigversion von Dopamin. Diese Verbindung ist so konzipiert, dass sie Dopamin bei UV-Licht-Exposition (360 nm) freisetzt, was zur Aktivierung von Dopamin-D1-Rezeptoren führt. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Wirkungen von Dopamin kontrolliert zu untersuchen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NPEC-käfig-Dopamin beinhaltet die Schutzgruppe von Dopamin mit einer photolabilen Schutzgruppe, insbesondere der (N)-1-(2-Nitrophenyl)ethyl-Gruppe. Der allgemeine Syntheseweg umfasst:
Schutz von Dopamin: Dopamin wird mit (N)-1-(2-Nitrophenyl)ethylchlorformiat in Gegenwart einer Base wie Triethylamin umgesetzt, um das geschützte Dopamin-Derivat zu bilden.
Reinigung: Das Produkt wird mit Techniken wie Säulenchromatographie gereinigt, um einen hohen Reinheitsgrad (≥99%) zu erreichen.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für NPEC-käfig-Dopamin nicht allgemein dokumentiert sind, würde der Prozess wahrscheinlich die Skalierung der Laborsyntheseprozesse beinhalten. Dazu würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Anwendung großtechnischer Reinigungsverfahren gehören, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
NPEC-käfig-Dopamin unterliegt einer Photolyse, einer Art von Reaktion, bei der die Verbindung bei UV-Licht-Exposition gespalten wird. Diese Reaktion setzt freies Dopamin frei, das dann an verschiedenen biochemischen Prozessen teilnehmen kann.
Häufige Reagenzien und Bedingungen
Ultraviolettes Licht (360 nm): Wird verwendet, um die Photolyse von NPEC-käfig-Dopamin zu induzieren.
Basen (z. B. Triethylamin): Werden im Syntheseprozess verwendet, um den Schutz von Dopamin zu erleichtern.
Hauptprodukte
Dopamin: Das Hauptprodukt, das bei der Photolyse von NPEC-käfig-Dopamin freigesetzt wird.
Wissenschaftliche Forschungsanwendungen
NPEC-käfig-Dopamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Wird verwendet, um die Rolle von Dopamin bei der neuronalen Signalübertragung und beim Verhalten zu untersuchen.
Pharmakologie: Hilft beim Verständnis der Pharmakodynamik und Pharmakokinetik von Dopamin und seinen Rezeptoren.
Medizinische Forschung: Liefert Erkenntnisse zu Erkrankungen im Zusammenhang mit Dopamin-Dysregulation, wie z. B. Parkinson-Krankheit und Schizophrenie.
Wirkmechanismus
NPEC-käfig-Dopamin übt seine Wirkungen durch die Freisetzung von Dopamin bei UV-Licht-Exposition aus. Das freigesetzte Dopamin bindet dann an Dopamin-D1-Rezeptoren und aktiviert diese. Diese Aktivierung führt zur Stimulation der Adenylatcyclase, wodurch die cAMP-Spiegel erhöht und die Proteinkinase A (PKA) aktiviert werden. Diese Kaskade führt zu verschiedenen zellulären Reaktionen, einschließlich der Expression von Immediate-Early-Genen wie c-Fos .
Wirkmechanismus
NPEC-caged-dopamine exerts its effects through the release of dopamine upon exposure to ultraviolet light. The released dopamine then binds to and activates dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and activating protein kinase A (PKA). This cascade results in various cellular responses, including the expression of immediate early genes such as c-Fos .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NPEC-käfig-Serotonin: Eine Käfigversion von Serotonin, die Serotonin bei UV-Licht-Exposition freisetzt.
NPEC-käfig-Glutamat: Eine Käfigversion von Glutamat, die Glutamat bei UV-Licht-Exposition freisetzt.
Einzigartigkeit
NPEC-käfig-Dopamin ist einzigartig in seiner Fähigkeit, Dopamin spezifisch bei UV-Licht-Exposition freizusetzen, was eine präzise zeitliche und räumliche Kontrolle der Dopamin-Signalübertragung ermöglicht. Dies macht es besonders wertvoll für die Untersuchung der schnellen und lokalisierten Wirkungen von Dopamin in verschiedenen biologischen Systemen .
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNNZLULXSQJGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
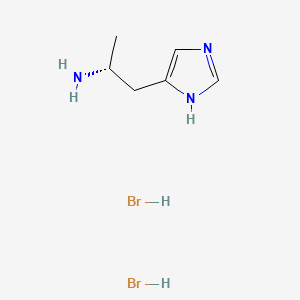
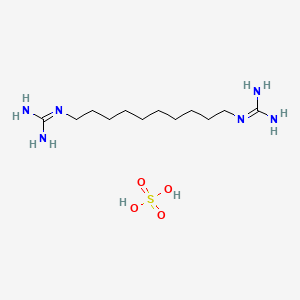
![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)
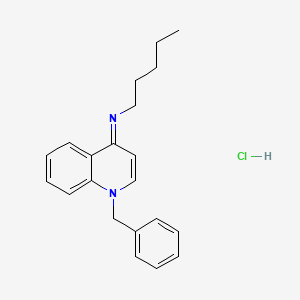

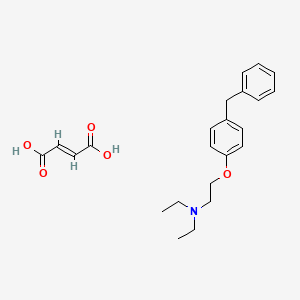
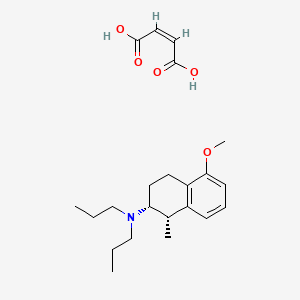

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)
![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)
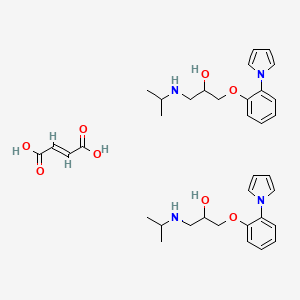
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)
